4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
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Overview
Description
4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is a complex organic compound with a unique structure that combines a pyrano-pyrazole core with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate with piperidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. This interaction could involve binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine
- ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- {1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine dihydrochloride
Uniqueness
What sets 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H23Cl2N3O |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole;dihydrochloride |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10;;/h10,14H,2-9H2,1H3;2*1H |
InChI Key |
JIZPKDPZMJTQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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